

Physical properties of 5-Hydroxyphthalide (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Hydroxyphthalide

Cat. No.: B1296833

[Get Quote](#)

A Technical Guide to the Physical Properties of 5-Hydroxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of **5-Hydroxyphthalide** (CAS No. 55104-35-3), a key heterocyclic compound with applications in organic synthesis. This document consolidates available data on its melting point and solubility characteristics, offering a practical resource for laboratory and developmental applications. Methodologies for the experimental determination of these properties are detailed, emphasizing the principles of scientific integrity and reproducibility. The guide is structured to deliver field-proven insights and foundational knowledge to professionals engaged in chemical research and drug development.

Introduction: The Significance of 5-Hydroxyphthalide

5-Hydroxyphthalide, systematically named 5-hydroxy-1(3H)-isobenzofuranone, belongs to the phthalide class of compounds, which are characterized by a γ -lactone fused to a benzene ring. Its molecular structure, featuring a hydroxyl group on the aromatic ring, imparts specific polarity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules,

including pharmaceuticals and other biologically active compounds. A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective utilization in synthesis, purification, and formulation. These parameters directly influence reaction kinetics, choice of appropriate solvent systems for reactions and purification, and the design of crystallization processes.

Core Physical Properties of 5-Hydroxyphthalide

The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic chemistry. For **5-Hydroxyphthalide**, the melting point and solubility profile are critical parameters for researchers.

Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting point range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities. Based on available data from chemical suppliers, **5-Hydroxyphthalide** has a distinct melting point.

Property	Value	Reference(s)
Melting Point	223-224 °C	[1] [2]

This relatively high melting point suggests a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding facilitated by the hydroxyl group.

Solubility Profile

The solubility of **5-Hydroxyphthalide** is a key determinant for its use in various chemical reactions and purification techniques. While extensive quantitative solubility data in a wide range of solvents is not readily available in the public domain, a qualitative assessment can be inferred from its chemical structure and data on related compounds.

The presence of both a polar hydroxyl group and a lactone functionality, combined with an aromatic ring, suggests that **5-Hydroxyphthalide** will exhibit solubility in polar organic solvents. The parent compound, phthalide (1(3H)-isobenzofuranone), is known to be soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO), with limited solubility in non-polar

solvents such as hexane[3]. Another related compound, 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone (phenolphthalein), is reported to be soluble in ethanol and acetone, slightly soluble in ether, and insoluble in water[4].

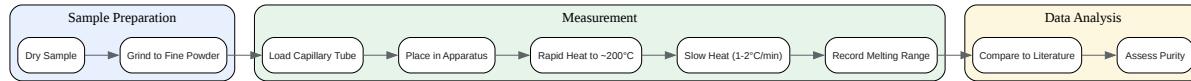
Based on these structural analogies, the following qualitative solubility profile for **5-Hydroxyphthalide** can be anticipated:

Solvent Class	Predicted Solubility	Rationale
Polar Protic Solvents (e.g., Methanol, Ethanol)	Soluble	The hydroxyl group can participate in hydrogen bonding with the solvent.
Polar Aprotic Solvents (e.g., DMSO, Acetone)	Soluble	The polar lactone ring and hydroxyl group can interact with the polar aprotic solvent.
Non-Polar Solvents (e.g., Hexane, Toluene)	Sparingly Soluble to Insoluble	The overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Water	Sparingly Soluble to Insoluble	While the hydroxyl group can form hydrogen bonds with water, the larger, non-polar aromatic and lactone structure likely limits aqueous solubility.

It is crucial for researchers to experimentally verify the solubility in the specific solvent system intended for their application.

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of experimental work, the physical properties of **5-Hydroxyphthalide** should be determined using standardized laboratory protocols.


Melting Point Determination

The melting point is typically determined using a calibrated melting point apparatus. The protocol below outlines a standard procedure.

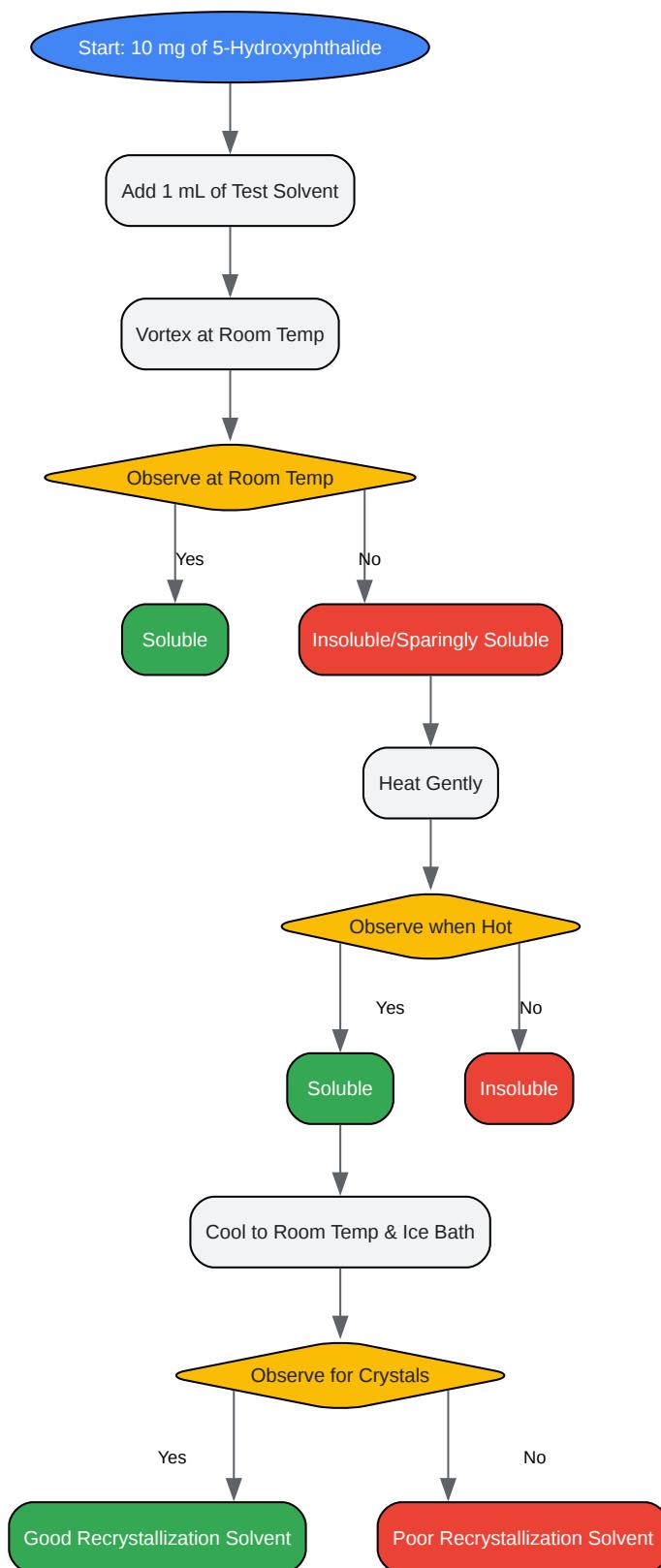
Protocol: Capillary Melting Point Determination

- Sample Preparation: Ensure the **5-Hydroxyphthalide** sample is completely dry and finely powdered.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating Rate: Set an initial rapid heating rate to approach the expected melting point (around 223 °C). When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
- Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
- Validation: For high accuracy, perform the measurement in triplicate and ensure the apparatus is properly calibrated with certified standards.

Causality in Experimental Choice: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading. A rapid heating rate can lead to a falsely elevated and broad melting point range.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination


Solubility Determination

A qualitative and semi-quantitative determination of solubility is often sufficient for selecting appropriate solvents for reaction and purification.

Protocol: Small-Scale Solubility Testing

- Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide).
- Sample Preparation: Weigh a small, precise amount of **5-Hydroxyphthalide** (e.g., 10 mg) into separate test tubes.
- Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube at room temperature.
- Observation at Room Temperature: Vigorously agitate (vortex) each tube for 1-2 minutes. Observe if the solid dissolves completely.
- Observation with Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Observe if the solid dissolves upon heating.
- Observation upon Cooling: If the solid dissolves with heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if recrystallization occurs.
- Classification: Classify the solubility in each solvent as "soluble," "sparingly soluble," or "insoluble" at room temperature and with heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but soluble upon heating.

Trustworthiness through Self-Validation: This protocol includes internal checks. For instance, a solvent that dissolves the compound in the cold is unsuitable for recrystallization. A good recrystallization solvent, identified through this screening, will demonstrate the desired property of differential solubility upon cooling, validating its choice.

[Click to download full resolution via product page](#)*Workflow for Solubility Screening*

Conclusion

This technical guide has synthesized the available data on the physical properties of **5-Hydroxyphthalide**, identifying a melting point of 223-224 °C[1][2]. While quantitative solubility data remains sparse, a qualitative profile based on its molecular structure and comparison with related compounds suggests solubility in polar organic solvents and poor solubility in water and non-polar solvents. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratory settings, ensuring data accuracy and contributing to the broader knowledge base for this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- | C10H10O5 | CID 43532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- To cite this document: BenchChem. [Physical properties of 5-Hydroxyphthalide (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296833#physical-properties-of-5-hydroxyphthalide-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com